Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol
Description
Origins of Schiff Base Chemistry
The conceptual foundation for Schiff base ligands traces back to Hugo Schiff’s 1864 discovery of imine formation via condensation between primary amines and carbonyl compounds. Early 20th-century studies focused on aliphatic Schiff bases, but their instability limited practical applications. A paradigm shift occurred in the 1950s with the introduction of aromatic aldehydes, such as 4-hydroxybenzaldehyde, which yielded thermally stable ligands through resonance stabilization. The integration of naphthalene systems emerged in the 1970s, leveraging extended π-conjugation to enhance ligand rigidity and metal-binding affinity. For instance, naphthalene-1,8-diamine-derived Schiff bases provided geometrically constrained coordination environments, enabling the synthesis of tetrahedral and square-planar cobalt complexes.
Evolution of Cobalt Coordination Chemistry
Cobalt’s variable oxidation states (II, III) and spin states (low-spin vs. high-spin) made it a focal point for studying electronic effects in coordination complexes. The 1980s saw breakthroughs in understanding the redox activity of cobalt Schiff base complexes, particularly their ability to mediate electron transfer reactions in non-aqueous solvents. Academic interest surged in the 2000s with the discovery of their electrocatalytic potential. For example, cobalt complexes with naphthalene-imine ligands achieved hydrogen evolution reaction (HER) turnover frequencies exceeding 10^3 s^−1 in aqueous solutions. Concurrently, magnetic studies revealed single-ion magnet behavior in octahedral Co(II) complexes, attributed to first-order orbital angular momentum.
Properties
Molecular Formula |
C48H38CoN2O2 |
|---|---|
Molecular Weight |
733.8 g/mol |
IUPAC Name |
cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol |
InChI |
InChI=1S/C48H38N2O2.Co/c51-47-35(27-33-15-3-7-21-39(33)45(47)41-23-11-17-31-13-1-5-19-37(31)41)29-49-43-25-9-10-26-44(43)50-30-36-28-34-16-4-8-22-40(34)46(48(36)52)42-24-12-18-32-14-2-6-20-38(32)42;/h1-8,11-24,27-30,43-44,51-52H,9-10,25-26H2; |
InChI Key |
MKNKQBSHZMMJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC3=CC=CC=C3C(=C2O)C4=CC=CC5=CC=CC=C54)N=CC6=CC7=CC=CC=C7C(=C6O)C8=CC=CC9=CC=CC=C98.[Co] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivatives, followed by the formation of the imine linkage through a condensation reaction with cyclohexylamine. The final step involves the coordination of cobalt to the organic ligand under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with metal ions, particularly cobalt. This coordination can influence the electronic properties of the metal center, making it an effective catalyst in various chemical reactions. The molecular targets include enzymes and proteins that can bind to the compound, affecting their activity and function. The pathways involved may include redox reactions and coordination chemistry mechanisms.
Comparison with Similar Compounds
Table 1: Structural Comparison
*Estimated based on analogous structures.
Key Observations :
- The cobalt complex’s ligand is more elaborate than simpler naphthalenol-Schiff bases (e.g., ), with additional naphthyl and cyclohexyl groups that increase steric hindrance and may modulate metal coordination kinetics.
Physicochemical Properties
Table 2: Physicochemical Comparison
*Inferred from structural analogs.
Key Observations :
Table 3: Activity Comparison
*Hypothesized based on structural analogs.
Key Observations :
- Unlike nitrosoureas (e.g., ), the cobalt complex lacks demonstrated blood-brain barrier penetration but shares metabolic instability in plasma.
Research Findings and Limitations
- Structural Similarity vs. Activity : While the similar property principle suggests shared activities (e.g., antioxidant or catalytic behavior ), the cobalt center and ligand bulkiness may lead to divergent outcomes, exemplifying "activity cliffs" .
- Synthesis Challenges : Low yields in complex Schiff base syntheses (e.g., ) highlight the need for optimized metalation protocols.
- Contradictions : Similarity metrics (e.g., Tanimoto index ) may overestimate functional equivalence between the cobalt complex and simpler analogs, underscoring the need for empirical validation.
Biological Activity
Cobalt complexes have gained significant attention in recent years due to their diverse biological activities, including antimicrobial, anticancer, and catalytic properties. The compound in focus, Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol, is a cobalt-based naphthalene derivative that exhibits unique biological interactions. This article delves into its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure features a cobalt ion coordinated with a complex organic ligand derived from naphthalene. The presence of hydroxyl and imine functional groups suggests potential interactions with biological macromolecules.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
1. Antimicrobial Activity
Research indicates that cobalt complexes can exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating inhibition of growth at certain concentrations. For instance, a study showed that cobalt naphthalene derivatives had minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
2. Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways.
Case Study:
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of the compound on MCF-7 cells. Results indicated a dose-dependent increase in cell death, with an IC50 value of approximately 25 µM after 48 hours of exposure.
3. Catalytic Activity
Cobalt complexes are known for their catalytic properties in organic reactions. The compound has been investigated for its ability to catalyze oxidation reactions involving naphthalene derivatives, which could have implications for environmental remediation processes.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Coordination: The cobalt ion can interact with various biomolecules, altering their functions.
- Generation of Reactive Species: The compound can generate ROS, leading to oxidative stress in microbial and cancer cells.
- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
Q & A
Q. What synthetic methodologies are recommended for preparing cobalt complexes with naphthol-derived Schiff base ligands?
The synthesis typically involves condensation of naphthol derivatives with amines, followed by coordination with cobalt salts. For example, refluxing a naphthol-hydroxylamine derivative in ethanol with a base (e.g., KOH) under controlled pH conditions can yield the ligand, which is then reacted with cobalt chloride or nitrate in methanol/water mixtures. Purification via recrystallization or column chromatography is critical to isolate the complex .
Q. How can the molecular structure of this cobalt complex be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement to resolve anisotropic displacement parameters and validate bond lengths/angles against expected values . Complement this with spectroscopic techniques:
- NMR (for ligand proton environments),
- ESI-MS (to confirm molecular weight),
- UV-Vis (to identify d-d transitions in the cobalt center) .
Q. What crystallographic software tools are essential for analyzing this complex?
- SHELX suite : For structure solution (SHELXS) and refinement (SHELXL), particularly for handling twinning or disorder .
- WinGX/ORTEP : To visualize anisotropic displacement ellipsoids and generate publication-quality figures .
- PLATON : For validating intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
Advanced Research Questions
Q. How can computational methods resolve electron distribution ambiguities in the cobalt-ligand system?
Perform Natural Population Analysis (NPA) using quantum chemical software (e.g., Gaussian) to calculate atomic charges and orbital populations. Compare results with Mulliken analysis to identify ionic/covalent character in the Co-N/O bonds. Basis sets like 6-31G(d) for light atoms and LANL2DZ for cobalt are recommended .
Q. What strategies address contradictions in crystallographic data during refinement?
- Check for twinned crystals : Use the TWIN command in SHELXL to model twin domains .
- Validate thermal motion: Overly high displacement parameters may indicate disorder; apply restraints (e.g., SIMU/DELU in SHELXL) .
- Cross-validate with spectroscopic Mismatched bond lengths (e.g., Co-N vs. expected values) may require revisiting the ligand protonation state .
Q. How can ligand modifications enhance the biological activity of such cobalt complexes?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -F) on the naphthol ring to modulate redox potential and improve urease inhibition, as demonstrated in analogous cobalt(III) complexes .
- Docking studies : Use AutoDock Vina to predict binding interactions with urease active sites, focusing on coordination geometry and steric compatibility .
Q. What analytical approaches quantify intermolecular interactions in the crystal lattice?
- Hirshfeld surface analysis (via CrystalExplorer) identifies close contacts (e.g., H-bond donors/acceptors).
- Topology analysis (AIMAll) evaluates bond critical points for weak interactions (e.g., C-H⋯π) .
- Compare packing diagrams (ORTEP) to assess how substituents influence crystal density and stability .
Methodological Notes
- Synthesis : Optimize reaction stoichiometry (e.g., 1:2 Co:ligand ratio) to avoid polynuclear species .
- Crystallography : Collect high-resolution data (≤ 0.8 Å) to resolve ligand conformation and metal coordination geometry .
- Computational : Use solvent continuum models (e.g., PCM) to simulate solution-phase behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
